molecular formula C17H13Cl3N4O2S B7747528 (E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

(E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7747528
M. Wt: 443.7 g/mol
InChI Key: ZQYVCTIXHAAALE-QPJQQBGISA-N
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Description

(E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

4-[(E)-[3-methoxy-4-[(2,3,6-trichlorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O2S/c1-25-15-6-10(7-22-24-9-21-23-17(24)27)2-5-14(15)26-8-11-12(18)3-4-13(19)16(11)20/h2-7,9H,8H2,1H3,(H,23,27)/b22-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYVCTIXHAAALE-QPJQQBGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=C(C=CC(=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=C(C=CC(=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-methoxy-4-hydroxybenzaldehyde with 2,3,6-trichlorobenzyl alcohol in the presence of an acid catalyst to form the benzylidene intermediate.

    Triazole Ring Formation: The benzylidene intermediate is then reacted with thiosemicarbazide under basic conditions to form the triazole ring.

    Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol: This compound is unique due to its specific substitution pattern and the presence of the triazole ring.

    Other Triazole Derivatives: Compounds such as 1,2,4-triazole, 3-amino-1,2,4-triazole, and 4-phenyl-1,2,4-triazole share the triazole ring but differ in their substitution patterns and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

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